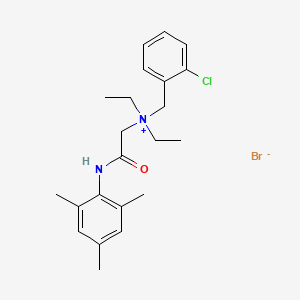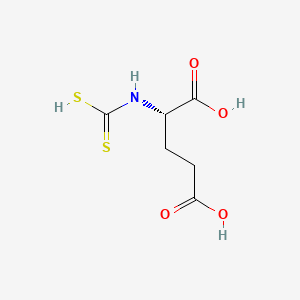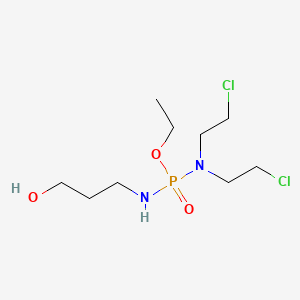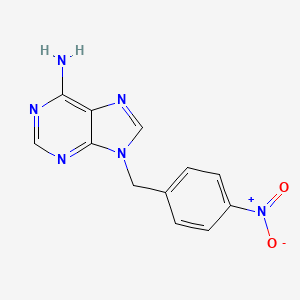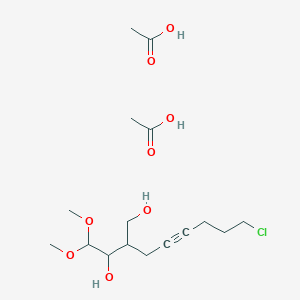
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol is an organic compound that features a combination of acetic acid and a substituted butane diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorohex-2-yne and 4,4-dimethoxybutane-1,3-diol.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol: can be compared with other substituted butane diols and acetic acid derivatives.
Unique Features: Its unique structural features, such as the presence of a chlorohex-2-ynyl group, distinguish it from other similar compounds.
List of Similar Compounds
- 2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol
- This compound derivatives
Propriétés
Numéro CAS |
78668-62-9 |
|---|---|
Formule moléculaire |
C16H29ClO8 |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
acetic acid;2-(6-chlorohex-2-ynyl)-4,4-dimethoxybutane-1,3-diol |
InChI |
InChI=1S/C12H21ClO4.2C2H4O2/c1-16-12(17-2)11(15)10(9-14)7-5-3-4-6-8-13;2*1-2(3)4/h10-12,14-15H,4,6-9H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
KIFQQKNRGOJTCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC(C(C(CC#CCCCCl)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


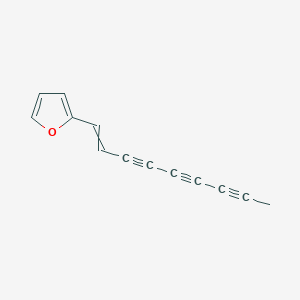
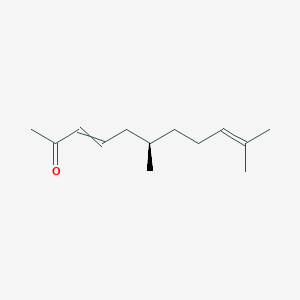
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
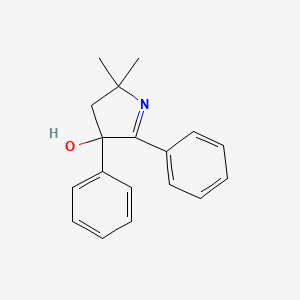
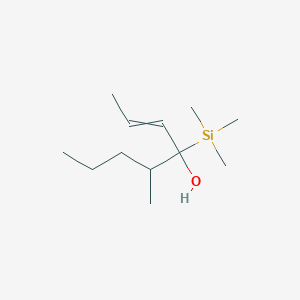
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
